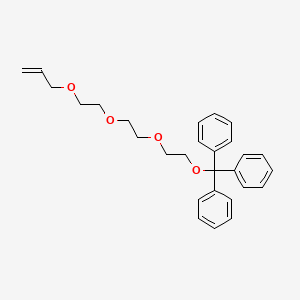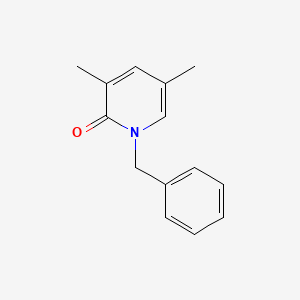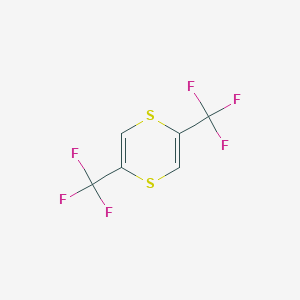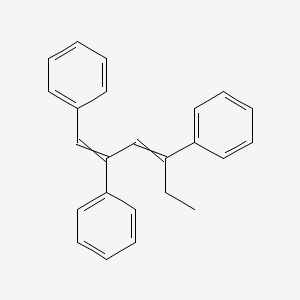
1,1,1-Triphenyl-2,5,8,11-tetraoxatetradec-13-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1-Triphenyl-2,5,8,11-tetraoxatetradec-13-ene is a complex organic compound characterized by its unique structure, which includes multiple ether linkages and a terminal alkene group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Triphenyl-2,5,8,11-tetraoxatetradec-13-ene typically involves the reaction of triphenylmethanol with tetraethylene glycol under acidic conditions to form the desired product. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using column chromatography to isolate the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1-Triphenyl-2,5,8,11-tetraoxatetradec-13-ene undergoes various chemical reactions, including:
Oxidation: The terminal alkene group can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated ethers.
Substitution: The ether linkages can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products
Oxidation: Epoxides and diols.
Reduction: Saturated ethers.
Substitution: Various substituted ethers depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,1,1-Triphenyl-2,5,8,11-tetraoxatetradec-13-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential use in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,1,1-Triphenyl-2,5,8,11-tetraoxatetradec-13-ene involves its interaction with molecular targets through its ether linkages and terminal alkene group. These interactions can lead to the formation of stable complexes with various molecules, influencing their reactivity and stability. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-ol: Similar structure but with a hydroxyl group instead of an alkene.
2,5,8,11-Tetraoxatetradec-13-ene: Lacks the triphenyl groups, making it less bulky and potentially more reactive.
Uniqueness
1,1,1-Triphenyl-2,5,8,11-tetraoxatetradec-13-ene is unique due to its combination of triphenyl groups and multiple ether linkages, which provide both steric hindrance and flexibility. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and materials.
Propiedades
Número CAS |
125274-09-1 |
|---|---|
Fórmula molecular |
C28H32O4 |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
[diphenyl-[2-[2-(2-prop-2-enoxyethoxy)ethoxy]ethoxy]methyl]benzene |
InChI |
InChI=1S/C28H32O4/c1-2-18-29-19-20-30-21-22-31-23-24-32-28(25-12-6-3-7-13-25,26-14-8-4-9-15-26)27-16-10-5-11-17-27/h2-17H,1,18-24H2 |
Clave InChI |
CJKZHIXECMTCDB-UHFFFAOYSA-N |
SMILES canónico |
C=CCOCCOCCOCCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





iodanium chloride](/img/structure/B14305256.png)

![1-{2-[2-(2-Methoxyethoxy)ethoxy]ethanesulfonyl}-4-methylbenzene](/img/structure/B14305270.png)
![{2-[(Benzylidenehydrazinylidene)methyl]phenyl}(chloro)mercury](/img/structure/B14305274.png)



![1-Methyl-3-[2-(phenylsulfanyl)ethyl]benzene](/img/structure/B14305292.png)
![1-[(3,4-Dichlorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B14305297.png)
![1-Ethyl-3-[2-(4-methoxyphenyl)ethenyl]-1H-indole](/img/structure/B14305298.png)
![6-[6-Methyl-2-(methylamino)-5-nitropyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14305302.png)
